![molecular formula C22H26N2O5S B2425884 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1796969-92-0](/img/structure/B2425884.png)
2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((1-(3’-methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide” is a complex organic molecule. It contains several functional groups and structural features, including a methoxy group, a biphenyl group, a carbonyl group, a piperidinyl group, a sulfonyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The biphenyl group would likely impart a degree of rigidity to the molecule, while the piperidinyl group could potentially introduce some conformational flexibility .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the methoxy and carbonyl groups could potentially increase the compound’s polarity, affecting its solubility in various solvents .
科学的研究の応用
Synthetic Methods and Molecular Docking
- Research has explored the synthesis of related compounds using both conventional and microwave-assisted protocols. These synthetic methods aim to optimize reaction conditions to improve yields and reaction times. For instance, derivatives were synthesized to evaluate their inhibitory potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound demonstrated significant activity, showcasing the importance of molecular structure in enzyme inhibition. Molecular docking studies further aid in understanding the interaction between these compounds and the target enzymes (Virk et al., 2018).
Pharmacological Evaluation
- The pharmacological properties of related piperidine derivatives have been evaluated, particularly focusing on their analgesic potential. For example, a series of 3-methyl-4-(N-phenyl amido)piperidines showed remarkable analgesic potency, with some compounds exhibiting effects significantly more potent than morphine and fentanyl. This highlights the therapeutic potential of these compounds in pain management, emphasizing the need for further pharmacological investigation to understand their mechanisms of action and potential applications (Lalinde et al., 1990).
Antibacterial Activity
- Derivatives have been synthesized with the aim of exploring their antibacterial potentials. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were evaluated for their antibacterial activities. These studies reveal that certain compounds exhibit moderate inhibitory effects against various bacterial strains, indicating their potential as lead compounds for the development of new antibacterial agents (Iqbal et al., 2017).
Enzymatic Inhibition and Binding Studies
- The effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives has been studied, highlighting the impact of molecular modifications on the chemical behavior of these compounds. Such studies contribute to a better understanding of the structure-activity relationships, which is crucial for the design of compounds with improved efficacy and specificity for their biological targets (Golub & Becker, 2015).
将来の方向性
特性
IUPAC Name |
2-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-23-21(25)15-30(27,28)20-10-12-24(13-11-20)22(26)17-8-6-16(7-9-17)18-4-3-5-19(14-18)29-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMREILTBJOLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。